5-Ethylcyclohexane-1,3-dione (CAS 57641-76-6) is a highly versatile cyclic 1,3-diketone building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), agrochemicals, and complex natural product analogs [1]. Characterized by its 1,3-dione core and a single ethyl substituent at the C5 position, the compound exists in a tautomeric equilibrium between its keto and enol forms [1]. In industrial procurement, it is primarily valued for its unique balance of lipophilicity and steric hindrance, serving as a critical precursor for NLRP3 inflammasome inhibitors, stereodefined 1,3-cyclohexanediols, and substituted benzofuran derivatives [2]. Often supplied as a hemihydrate, its distinct physicochemical profile—specifically its high solubility and low melting point of 58–60 °C—makes it a preferred intermediate for both batch and continuous flow organic synthesis workflows .
Substituting 5-ethylcyclohexane-1,3-dione with more common in-class alternatives like 5-methyl-1,3-cyclohexanedione or dimedone (5,5-dimethyl-1,3-cyclohexanedione) frequently compromises both processability and final product efficacy [1]. Dimedone, while cheap and widely available, features a gem-dimethyl group that completely blocks the C5 position, preventing any downstream functionalization at that site and drastically increasing the melting point, which complicates liquid-phase processing . Conversely, the 5-methyl analog lacks sufficient lipophilicity to effectively target hydrophobic binding pockets in modern drug design[2]. Furthermore, the specific steric bulk of the ethyl group is often required to direct facial selectivity during asymmetric reductions or to control regioselectivity in cyclization reactions [3]. Replacing the ethyl variant with a smaller or bulkier analog typically results in off-target isomers, reduced API membrane permeability, or complete synthetic failure in targeted benzofuran and spirocyclic pathways [1].
When selecting a diketone precursor for lipophilic API domains, 5-ethylcyclohexane-1,3-dione offers a computed LogP of approximately 1.27, which is significantly higher than both 5-methyl-1,3-cyclohexanedione (LogP ~0.40) and unsubstituted 1,3-cyclohexanedione (LogP ~0.09 to 0.46) [1]. This nearly 1-log-unit increase provides a massive advantage in drug design, allowing chemists to build necessary hydrophobicity directly into the core scaffold without resorting to late-stage alkylation [2].
| Evidence Dimension | Computed Partition Coefficient (LogP) |
| Target Compound Data | LogP = 1.27 |
| Comparator Or Baseline | 5-Methyl-1,3-cyclohexanedione (LogP = 0.40) |
| Quantified Difference | +0.87 LogP units |
| Conditions | Standard computed LogP values for precursor selection |
The higher lipophilicity directly translates to improved membrane permeability and stronger hydrophobic pocket binding in downstream APIs, such as NLRP3 inhibitors.
Thermal processability is a major differentiator in industrial scale-up. 5-Ethylcyclohexane-1,3-dione, often handled as a hemihydrate, exhibits a melting point of 58–60 °C. In stark contrast, the industry-standard comparator dimedone (5,5-dimethyl-1,3-cyclohexanedione) melts at 146–148 °C, and the 5-methyl analog melts at 126–131 °C. This drastic reduction in melting point makes the ethyl derivative far more soluble in non-polar solvents and significantly easier to process in continuous flow reactors .
| Evidence Dimension | Melting Point |
| Target Compound Data | 58–60 °C |
| Comparator Or Baseline | Dimedone (146–148 °C) |
| Quantified Difference | ~88 °C lower melting point |
| Conditions | Standard atmospheric pressure handling |
The significantly lower melting point prevents line-clogging in continuous flow reactors and drastically improves solubility in organic solvents during large-scale synthesis.
In the synthesis of complex heterocycles like benzofurans, the choice of C5 substitution dictates synthetic viability. Using 5-ethylcyclohexane-1,3-dione provides a single alkyl group that directs regioselectivity while retaining one reactive C5 proton [1]. Dimedone, featuring a gem-dimethyl group, completely blocks the C5 position, prohibiting any further functionalization at that site . Patent literature demonstrates that substituting dimedone with the 5-ethyl variant is mandatory to successfully yield mono-alkylated evodone analogs for specialized repellent applications [1].
| Evidence Dimension | C5 Substitution and Proton Availability |
| Target Compound Data | Mono-ethyl substitution (1 reactive C5 proton) |
| Comparator Or Baseline | Dimedone (Gem-dimethyl substitution, 0 C5 protons) |
| Quantified Difference | Enables mono-alkylated derivative synthesis whereas dimedone structurally prohibits C5 functionalization. |
| Conditions | Condensation and cyclization pathways for benzofuran derivatives |
Procuring the 5-ethyl variant is mandatory when the synthetic route requires both asymmetric steric bulk for regiocontrol and an available C5 proton for subsequent chemical transformations.
Due to its optimized LogP profile, 5-ethylcyclohexane-1,3-dione is specifically procured as a core building block for novel NLRP3 inhibitors. The ethyl group provides the exact steric and lipophilic parameters required to fit the target protein's hydrophobic pocket, outperforming methyl-substituted precursors in final drug efficacy [1].
In the synthesis of 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives (evodone analogs), this compound is selected over dimedone. The mono-ethyl substitution directs the cyclization correctly while allowing the synthesis of highly specific, patent-protected repellent formulations that cannot be accessed using gem-dimethyl precursors [2].
The compound is utilized as a substrate in catalytic reductions to produce cis-enriched 5-ethyl-1,3-cyclohexanediols. The ethyl group acts as a steric directing handle during borohydride/aluminum chloride reduction, making it a crucial intermediate for complex stereodefined pharmaceutical backbones [3].